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molecular formula C7H10O3 B7942986 5-Hydroxy-4-propylfuran-2(3H)-one

5-Hydroxy-4-propylfuran-2(3H)-one

Cat. No. B7942986
M. Wt: 142.15 g/mol
InChI Key: ZBDVMHLKEBXUQM-UHFFFAOYSA-N
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Patent
US06806287B2

Procedure details

5-hydroxy-4-propyl-5H-furan-2-one 373 (15 g, 0.1 mol), ethyl acetate (260 ml) and Pd/C 5% are placed in a Parr apparatus. The mixture is degassed, and hydrogen is introduced at a pressure of 35 psi. This mixture is then stirred vigorously at 25° C. for 2 h. After filtration on celite, the solvent is removed under reduced pressure at 50° C. to give the 5-hydroxy-4-propyl-furan-2-one as a crude product (100% yield). LC/MS: 145 (MH+).
Name
5-hydroxy-4-propyl-5H-furan-2-one
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5](O)[C:6](=[O:9])[O:7][CH:8]=1)[CH2:2][CH3:3].C(OCC)(=[O:13])C>[Pd]>[OH:13][C:8]1[O:7][C:6](=[O:9])[CH2:5][C:4]=1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
5-hydroxy-4-propyl-5H-furan-2-one
Quantity
15 g
Type
reactant
Smiles
C(CC)C=1C(C(OC1)=O)O
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This mixture is then stirred vigorously at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
ADDITION
Type
ADDITION
Details
hydrogen is introduced at a pressure of 35 psi
FILTRATION
Type
FILTRATION
Details
After filtration on celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(CC(O1)=O)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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